2',6'-Dichloro-3'-fluoroacetophenone
Overview
Description
2’,6’-Dichloro-3’-fluoroacetophenone is a halogenated derivative of acetophenone, characterized by the presence of two chlorine atoms and one fluorine atom on the aromatic ring. This compound is used as an aryl fluorinated building block in various chemical syntheses .
Mechanism of Action
Target of Action
It is known to be an aryl fluorinated building block .
Mode of Action
The compound interacts with its targets through its structural elements. The presence of dichloro and fluoro groups on the phenyl ring and a ketone group attached to the phenyl ring may influence its interaction with its targets .
Biochemical Pathways
The compound is used as an intermediate in organic synthesis . It can be used to synthesize the enantiomerically pure form of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol .
Pharmacokinetics
Factors such as its molecular weight (20703 g/mol) and its physical properties like boiling point (255 °C) and density (1.403 g/mL at 25 °C) may influence its absorption, distribution, metabolism, and excretion.
Result of Action
As an intermediate in organic synthesis, its primary role is likely in the formation of other compounds .
Biochemical Analysis
Biochemical Properties
It is known that the structure of the compound can be conveniently reduced to alcohol, transformed into alkene through Wittig reaction, or oxidized to acid or ester
Molecular Mechanism
It is known that the compound can bind to certain biomolecules due to its structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,6’-Dichloro-3’-fluoroacetophenone can be synthesized through several methods. One common method involves the reaction of 2,6-dichlorobenzoyl chloride with fluorine gas under controlled conditions . Another method includes the reduction of 2,6-dichloro-3-fluoroacetophenone using sodium borohydride, followed by reaction with phthalic anhydride to obtain a half-ester .
Industrial Production Methods
Industrial production of 2’,6’-Dichloro-3’-fluoroacetophenone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dichloro-3’-fluoroacetophenone undergoes various chemical reactions, including:
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form acids or esters.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Reduction: 2’,6’-Dichloro-3’-fluorophenylethanol.
Oxidation: 2’,6’-Dichloro-3’-fluorobenzoic acid or its esters.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
2’,6’-Dichloro-3’-fluoroacetophenone is utilized in several scientific research fields:
Comparison with Similar Compounds
Similar Compounds
2’,4’-Dichloroacetophenone: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2’,6’-Dichloroacetophenone: Similar structure but without the fluorine atom, affecting its chemical reactivity and applications.
3’-Fluoroacetophenone: Contains only the fluorine atom, making it less versatile in synthetic applications.
Uniqueness
2’,6’-Dichloro-3’-fluoroacetophenone’s unique combination of chlorine and fluorine atoms provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
1-(2,6-dichloro-3-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBFZHHRVCPAPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370066 | |
Record name | 2',6'-Dichloro-3'-fluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290835-85-7 | |
Record name | 1-(2,6-Dichloro-3-fluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=290835-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',6'-Dichloro-3'-fluoroacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290835857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',6'-Dichloro-3'-fluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,6-dichloro-3-fluorophenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the asymmetric hydrogenation of 2',6'-Dichloro-3'-fluoroacetophenone significant in pharmaceutical synthesis?
A1: this compound serves as a crucial building block in the multi-step synthesis of crizotinib []. Crizotinib is an orally bioavailable drug used to treat certain types of non-small cell lung cancer. The asymmetric hydrogenation of this compound, using a specific ruthenium(II) catalyst system, yields the chiral alcohol precursor to crizotinib with high enantiomeric excess (98% ee) []. This high stereoselectivity is vital as the biological activity of crizotinib is stereospecific, meaning that its different enantiomers (mirror image molecules) can exhibit different pharmacological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.